1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Description
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(3-bromophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,1H3,(H,12,14) |
InChI Key |
NYJGRVKRDXBNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Imidazolone Ring Formation
A common route to the imidazolone core involves reacting 1,2-phenylenediamine derivatives with carbonyldiimidazole (CDI) or related carbonylating agents under inert atmosphere (argon) in aprotic solvents such as 2-methyl tetrahydrofuran (2-MeTHF) at room temperature. This step yields 1H-benzo[α]imidazol-2(3H)-2-one intermediates with high yields (up to 98%) and purity.
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | 1,2-Phenylenediamine + Carbonyldiimidazole, argon, 2-MeTHF, RT, 48 h | 1H-benzo[α]imidazol-2(3H)-2-one | 98% | White solid, mp 100-102 °C |
Characterization by ^1H NMR and IR confirms the formation of the imidazolone ring, showing characteristic NH and carbonyl absorptions.
Introduction of 3-Bromophenyl Group
The 3-bromophenyl substituent is introduced via nucleophilic substitution or coupling reactions using halogenated benzyl derivatives or via palladium-catalyzed cross-coupling methods.
- One reported method involves refluxing the imidazolone intermediate with 3-bromobenzyl halides in the presence of potassium carbonate (K2CO3) in 2-MeTHF, yielding 1-(3-bromophenyl)-substituted imidazolones.
- Alternatively, palladium-catalyzed amination or arylation reactions can be employed, reacting 4-methylimidazole with 3-bromo-substituted aryl halides under basic conditions and appropriate solvents like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF), often at elevated temperatures (100–150 °C).
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 2 | Imidazolone + 3-bromobenzyl halide + K2CO3, 2-MeTHF, reflux | 1-(3-bromophenyl)-imidazolone | 78-84% | Off-white solid, mp 116-122 °C |
| 3 | 4-Methylimidazole + 3-bromoaryl halide + Pd catalyst + base, DMF, 100-150 °C | 5-(4-methyl-1H-imidazol-1-yl)-3-bromobenzene derivatives | Moderate to high | Palladium-catalyzed cross-coupling |
Methylation at Position 5
The methyl group at position 5 of the imidazolone ring is typically introduced by using methyl-substituted imidazole precursors or via selective alkylation reactions on the imidazolone ring nitrogen or carbon atoms.
- For example, 4-methylimidazole derivatives are used as starting materials in coupling reactions to ensure the methyl group is incorporated in the final product.
- Alternatively, methylation can be achieved by reaction with methyl iodide or other methylating agents under basic conditions.
Representative Synthetic Scheme
| Step | Reaction | Conditions | Yield (%) | Characterization Data |
|---|---|---|---|---|
| 1 | 1,2-Phenylenediamine + CDI → 1H-benzo[α]imidazol-2(3H)-2-one | Argon, 2-MeTHF, RT, 48 h | 98 | ^1H NMR: δ 6.92 (m, 4H), IR: 1755 cm⁻¹ (C=O) |
| 2 | Intermediate + 3-bromobenzyl halide + K2CO3 → 1-(3-bromophenyl)imidazolone | Reflux, 2-MeTHF, 10 h | 84 | mp 121-122 °C, ESI-MS m/z 331.1 (M+) |
| 3 | Alkylation/methylation with methyl source | Base, solvent, reflux | 65-78 | ^1H NMR: methyl singlet at ~2.3 ppm |
Analytical and Spectroscopic Data
- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons of the bromophenyl group (multiplets around 7.0–8.0 ppm), methyl singlet (~2.3 ppm), and NH protons (broad singlet around 10-11 ppm).
- IR Spectroscopy : Characteristic carbonyl stretch around 1690-1750 cm⁻¹, NH stretch near 3300-3400 cm⁻¹.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with the molecular weight of the bromophenyl-imidazolone compound (e.g., m/z ~331 for bromophenyl derivatives).
- Melting Points : Typically in the range of 115-125 °C, consistent with reported analogs.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Carbonyldiimidazole ring closure | 1,2-Phenylenediamine | CDI | 2-MeTHF | RT, 48 h, argon | 98% | High purity imidazolone intermediate |
| Nucleophilic substitution | Imidazolone + 3-bromobenzyl halide | K2CO3 | 2-MeTHF | Reflux, 10 h | 78-84% | Introduction of bromophenyl group |
| Pd-catalyzed cross-coupling | 4-Methylimidazole + 3-bromoaryl halide | Pd catalyst, base | DMF, NMP | 100-150 °C | Moderate to high | Alternative arylation method |
| Methylation | Imidazolone derivatives | Methyl iodide/base | Various | Reflux | 65-78% | Methyl group installation |
Chemical Reactions Analysis
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a hydroxy derivative.
Scientific Research Applications
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
1-(3-Bromophenyl)-5-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 877392-57-9)
- Structure : Shares the imidazolone core but incorporates both 3-bromophenyl and 3-chlorophenyl substituents.
- Molecular Weight : 349.61 g/mol (vs. ~268.13 g/mol for the target compound).
- Key Differences : The dual halogenation increases molecular weight and lipophilicity, which may enhance binding affinity to hydrophobic targets but reduce solubility. Chlorine’s electronegativity could alter electronic interactions compared to bromine .
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on
- Structure : A chalcone derivative with a 3-bromophenyl group and p-tolyl substituent.
- Biological Activity : Exhibited cytotoxic activity against MCF-7 breast cancer cells (IC50 = 42.22 μg/mL), suggesting the bromophenyl moiety contributes to anticancer effects. However, the α,β-unsaturated ketone core differs from the imidazolone, impacting reactivity and target selectivity .
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Biological Activity (IC50) |
|---|---|---|---|---|
| Target Compound | Dihydroimidazolone | 3-Bromophenyl, 5-methyl | ~268.13 | Not reported |
| CAS 877392-57-9 | Dihydroimidazolone | 3-Bromophenyl, 3-chlorophenyl | 349.61 | Not reported |
| (E)-1-(3-Bromophenyl)-chalcone | Chalcone | 3-Bromophenyl, p-tolyl | ~313.20 | 42.22 μg/mL (MCF-7) |
Analogues with Modified Imidazolone Substituents
1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one Hydrochloride
- Structure: Replaces the bromophenyl group with a 3-aminomethylphenyl group.
- This modification could shift activity toward targets requiring polar interactions, such as enzymes or receptors with acidic residues .
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
- Structure : Benzoimidazolone core with a hydrosulfonyl group at position 4.
- Synthesis : Involves chlorosulfonation and cyclization steps, similar to imidazolone synthesis routes. The hydrosulfonyl group may confer stronger hydrogen-bonding capacity compared to bromophenyl, influencing enzyme inhibition profiles .
Compounds with Heterocyclic Variations
2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- Structure : Replaces the imidazolone with an imidazooxazole ring.
- However, the lack of a carbonyl group reduces hydrogen-bond acceptor capacity compared to the imidazolone .
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
- Structure : Benzoimidazolone core with trifluoromethyl and hydroxy substituents.
- Key Differences : Fluorine atoms increase metabolic stability and lipophilicity. The hydroxy group introduces acidity (pKa ~10), enabling pH-dependent solubility and targeting of proton-rich environments .
Biological Activity
1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS Number: 1935573-81-1) is a compound that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 253.09 g/mol
- Structure : The compound features a bromophenyl group attached to a dihydroimidazolone moiety, which is crucial for its biological activity.
The biological effects of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have shown the ability to inhibit microtubule assembly, which is critical in cancer cell proliferation. For instance, related imidazole derivatives have been reported to disrupt microtubule dynamics at concentrations around 20 µM .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can enhance apoptosis in cancer cells by activating caspase pathways. For example, certain derivatives increased caspase-3 activity significantly in breast cancer cell lines .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that imidazole-based compounds can reduce tumor mass in xenograft models by modulating key signaling pathways associated with cancer progression .
Anticancer Activity
Recent research has highlighted the anticancer potential of imidazole derivatives. In particular:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells were used to evaluate the efficacy of related compounds.
- Results : Compounds induced morphological changes indicative of apoptosis and significantly enhanced caspase activity at micromolar concentrations .
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| This compound | MDA-MB-231 | 10 | Induces apoptosis |
| Related Imidazole Derivative | HepG2 | 20 | Reduces viability by ~50% |
Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of imidazole derivatives demonstrated that certain compounds could inhibit tumor growth effectively in animal models. The study reported a significant reduction in tumor size when treated with a specific dosage over a defined period .
Study 2: Mechanistic Insights
Another investigation examined the molecular pathways affected by imidazole derivatives. It was found that these compounds could downregulate proteins involved in cell cycle progression and apoptosis resistance, thereby enhancing the susceptibility of cancer cells to treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
